molecular formula C17H16ClIN2O2 B238366 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B238366
M. Wt: 442.7 g/mol
InChI Key: HONPLJSQOWHPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CI-MPRB and has a molecular formula of C18H18ClIN2O2. It has a molecular weight of 468.7 g/mol and is a white crystalline powder.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells. These effects may be due to the compound's ability to interact with specific proteins or enzymes within the cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have anticancer properties. This makes it a potentially useful tool for studying the growth and proliferation of cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments that use this compound.

Future Directions

There are several future directions for research involving 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific proteins or enzymes within cancer cells. Another direction is to study its potential use as a diagnostic tool for cancer. Additionally, it may be useful to study the compound's effects on other types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Finally, it may be beneficial to study the compound's toxicity and pharmacokinetics in animal models to assess its potential for use in humans.

Synthesis Methods

The synthesis of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a diagnostic tool for cancer.

properties

Molecular Formula

C17H16ClIN2O2

Molecular Weight

442.7 g/mol

IUPAC Name

2-chloro-5-iodo-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H16ClIN2O2/c18-14-6-5-12(19)11-13(14)17(22)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)

InChI Key

HONPLJSQOWHPCT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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